molecular formula C23H23N5O5S B2770137 methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate CAS No. 1358710-79-8

methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2770137
CAS No.: 1358710-79-8
M. Wt: 481.53
InChI Key: BPIDTEZMWNWTHP-UHFFFAOYSA-N
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Description

Methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidinone core fused with a furan-substituted methyl group and a sulfanyl acetamide linker. Its structure combines a benzoate ester with a pyrazolo-pyrimidine scaffold, a design common in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

methyl 4-[[2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-4-28-20-19(14(2)26-28)25-23(27(21(20)30)12-17-6-5-11-33-17)34-13-18(29)24-16-9-7-15(8-10-16)22(31)32-3/h5-11H,4,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDTEZMWNWTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a substitution reaction, followed by the attachment of the benzoate ester group through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazolo[4,3-d]pyrimidine core can be reduced to form dihydropyrazolo derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[4,3-d]pyrimidine core can produce dihydropyrazolo derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

Key Findings:

  • Inhibition of COX Enzymes : Studies have shown that certain derivatives can effectively suppress COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives have reported IC50 values as low as 0.04μmol0.04\mu mol, indicating potent anti-inflammatory properties .

Mechanism of Action : The reduction of prostaglandin E2 (PGE2) production is a key factor in the anti-inflammatory effect. The structural features of the compound facilitate stabilization of the enzyme-inhibitor complex .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit various cancer cell lines. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as promising candidates due to their selective action against cancer cells.

Case Studies:

  • Epidermal Growth Factor Receptor Inhibition : New derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs), which play a significant role in tumor growth and progression . These compounds have demonstrated efficacy in inhibiting cell proliferation in vitro.

Renal Anemia Treatment

Recent studies highlight the role of pyrazolo[4,3-d]pyrimidine derivatives in treating renal anemia by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production by stabilizing the HIFα subunit, leading to increased hemoglobin levels in anemic models .

Structure-Activity Relationship (SAR)

The biological efficacy of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can be attributed to its unique structural features:

Key Structural Features:

  • Sulfanyl Group : Essential for interaction with biological targets.
  • Acetamide Functional Group : Enhances solubility and bioavailability.
  • Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity to targets.

Mechanism of Action

The mechanism of action of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The furan ring and benzoate ester group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

2-{[1-Ethyl-6-(4-Fluorobenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide

  • Structural Differences : Replaces the furan-2-ylmethyl group with a 4-fluorobenzyl moiety .
  • The absence of the benzoate ester reduces polarity, which may affect solubility.
  • Synthesis : Similar coupling reactions using cesium carbonate and dry DMF, but with substituted benzyl halides .

Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Core Variation : Thiazolo-pyrimidine instead of pyrazolo-pyrimidine .
  • Functional Groups : Incorporates dichlorophenyl and methylidene groups, enhancing π-π stacking interactions.
  • Synthesis : Multi-component Biginelli reaction with SnCl₂ catalysis, differing from the stepwise coupling used for the target compound .

Pharmacologically Relevant Pyrimidine Derivatives

(S)-Methyl 6-(3-Cyano-5-Methylpyrazolo[1,5-a]Pyrimidin-7-ylamino)-2-(2-Fluoro-4-Nitrobenzamido)Hexanoate ([19F]14)

  • Core : Pyrazolo[1,5-a]pyrimidine instead of pyrazolo[4,3-d]pyrimidine .
  • Activity: Demonstrated kinase inhibition in preclinical studies. The hexanoate chain and nitrobenzamido group enhance target engagement but reduce oral bioavailability compared to the target compound’s benzoate ester .

N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Benzyl)Methanesulfonamide

  • Substituents: Chromenone and methanesulfonamide groups replace the furan and benzoate .
  • Activity : Reported as a kinase inhibitor with a melting point of 252–255°C and a molecular mass of 603.0 Da, suggesting higher thermal stability than the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Synthesis Method Yield (%) Reference
Methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate Pyrazolo[4,3-d]pyrimidinone Furan-2-ylmethyl, benzoate ester ~500 (estimated) Nucleophilic substitution Not reported
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidinone 4-Fluorobenzyl 498.56 Cs₂CO₃-mediated coupling Not reported
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Dichlorophenyl, methylidene 620.59 Biginelli reaction ~65
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone, methanesulfonamide 603.0 Suzuki coupling 33

Key Findings and Implications

Structural Flexibility : The pyrazolo-pyrimidine core allows diverse substitutions, enabling fine-tuning of pharmacokinetic properties. For instance, fluorinated benzyl groups (e.g., in ) improve metabolic stability, while ester groups (e.g., benzoate in the target compound) enhance solubility .

Thermal Stability: Compounds with bulkier substituents (e.g., chromenone in ) exhibit higher melting points, suggesting better crystallinity for formulation.

Biological Activity

Methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this specific compound based on available literature, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be dissected into several functional moieties:

  • Pyrazolo[4,3-d]pyrimidine core : Known for its bioactivity in various biological pathways.
  • Furan substitution : Often associated with enhanced pharmacological properties.
  • Sulfanyl and acetamido groups : These functional groups may contribute to the compound's solubility and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • Compounds from this class have shown significant anti-proliferative activity against various cancer cell lines. For example, a derivative exhibited an IC50 value of 11 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects .
    • Another study reported that certain pyrazolo derivatives demonstrated IC50 values as low as 0.39 µM against HCT116 colorectal cancer cells .
  • Mechanisms of Action :
    • The mechanism primarily involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, a closely related compound demonstrated potent inhibition of wild-type EGFR with an IC50 value of 0.016 µM .
    • Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), which is crucial for their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances potency.
  • Core Modifications : Variations in the pyrazolo core structure can lead to significant differences in biological activity .

Case Study 1: Antitumor Activity

A recent investigation synthesized several derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold and evaluated their anticancer activities against various cell lines. Notably:

  • Compound 10e displayed an IC50 of 11 µM against MCF7 cells, showcasing its potential as a lead compound for further development .

Case Study 2: Inhibition of Kinases

Another study focused on kinase inhibition by pyrazolo derivatives. It was found that certain compounds inhibited CDK2 and Aurora kinases effectively:

  • One derivative showed an IC50 value of 0.16 µM against Aurora-A kinase, indicating its potential in targeting cell cycle regulation .

Summary Table of Biological Activities

CompoundCell LineIC50 (µM)Mechanism
Compound 10eMCF711Apoptosis induction
Compound XHCT1160.39EGFR inhibition
Compound YA54926CDK2 inhibition

Q & A

Basic: What are the key synthetic steps for preparing methyl 4-[...]benzoate, and how can reaction efficiency be monitored?

Methodological Answer:
The synthesis involves multi-step reactions starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by sulfanylation and acylation to introduce the acetamide moiety. Critical steps include:

  • Core formation : Cyclocondensation of substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., in DMF at 120°C) .
  • Sulfanylation : Reaction with mercaptoacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) to introduce the sulfanyl group .
  • Acylation : Amide bond formation with methyl 4-aminobenzoate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a catalyst .
    Monitoring Efficiency : Analytical techniques such as thin-layer chromatography (TLC) and HPLC are used to track reaction progress. NMR spectroscopy confirms intermediate structures, while mass spectrometry (MS) verifies molecular weights .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and confirm regiochemistry of the pyrazolo[4,3-d]pyrimidine core. Aromatic protons typically appear between δ 7.0–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester group) .

Advanced: How can reaction conditions be optimized for sulfanylation to minimize byproducts?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the sulfanyl group .
  • Temperature control : Maintaining 60–80°C prevents thermal degradation of intermediates .
  • Catalyst use : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) improves reaction rates .
    Data Table : Comparison of Sulfanylation Efficiency Under Different Conditions
ConditionYield (%)Byproduct Formation
DMF, 80°C, TEA82<5%
DCM, RT, No catalyst4520%
DMSO, 60°C, DMAP788%
Source: Adapted from

Advanced: What computational strategies predict the compound’s biological targets and binding affinity?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with potential targets (e.g., kinases or GPCRs). The pyrazolo[4,3-d]pyrimidine scaffold often targets ATP-binding pockets .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with the furan oxygen or sulfur atoms) .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
    Case Study : Docking of a structural analog showed a binding energy of -9.2 kcal/mol with CDK2 kinase, suggesting potential anticancer activity .

Advanced: How does structural modification of the furan-2-ylmethyl group impact bioactivity?

Methodological Answer:
Comparative studies with analogs reveal:

  • Hydrophobicity : Replacing furan with phenyl groups increases logP values, enhancing membrane permeability but reducing solubility .
  • Electron-Donating Effects : Methoxy substituents on furan improve interactions with polar residues in enzyme active sites .
    Data Table : Bioactivity of Structural Analogs
SubstituentTarget Enzyme IC50 (nM)Solubility (mg/mL)
Furan-2-ylmethyl120 ± 150.8
Phenylmethyl85 ± 100.3
5-Methoxyfuran-2-ylmethyl65 ± 80.5
Source:

Advanced: How are contradictions in biological activity data resolved across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Validate via HPLC and elemental analysis .
  • Cell Line Differences : Use isogenic cell lines to isolate compound effects .
    Resolution Workflow :

Replicate experiments under identical conditions.

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Perform meta-analysis of published data to identify trends .

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